molecular formula C19H20O B14591623 Anthracene, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 61603-50-7

Anthracene, 2-[(1,1-dimethylethoxy)methyl]-

Cat. No.: B14591623
CAS No.: 61603-50-7
M. Wt: 264.4 g/mol
InChI Key: LXMOAHVSOLPPHR-UHFFFAOYSA-N
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Description

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthracene, 2-[(1,1-dimethylethoxy)methyl]- typically involves the alkylation of anthracene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic semiconductors, and photochemical research .

Scientific Research Applications

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Anthracene, 2-[(1,1-dimethylethoxy)methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, consisting of three fused benzene rings.

    Phenanthrene: Another PAH with a similar structure but different ring fusion pattern.

    Naphthalene: A simpler PAH with two fused benzene rings.

Uniqueness

Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is unique due to its tert-butyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound .

Properties

CAS No.

61603-50-7

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]anthracene

InChI

InChI=1S/C19H20O/c1-19(2,3)20-13-14-8-9-17-11-15-6-4-5-7-16(15)12-18(17)10-14/h4-12H,13H2,1-3H3

InChI Key

LXMOAHVSOLPPHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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